Methyl 4-isocyanato-1H-indazole-1-carboxylate
Overview
Description
Methyl 4-isocyanato-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isocyanato-1H-indazole-1-carboxylate typically involves the reaction of 4-amino-1H-indazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme can be represented as follows:
Starting Material: 4-amino-1H-indazole
Reagent: Phosgene or its derivatives
Conditions: Controlled temperature and pressure
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isocyanato-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols, typically under mild conditions.
Cycloaddition: Reagents such as azides or alkenes, often under thermal or catalytic conditions.
Hydrolysis: Water or aqueous acids/bases under ambient conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocycles: Formed from cycloaddition reactions.
Scientific Research Applications
Methyl 4-isocyanato-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Material Science: Utilized in the development of advanced materials such as polymers and coatings.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: Used in the design of probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-isocyanato-1H-indazole-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The indazole moiety can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1H-indazole-1-carboxylate
- Methyl 4-hydroxy-1H-indazole-1-carboxylate
- Methyl 4-chloro-1H-indazole-1-carboxylate
Uniqueness
Methyl 4-isocyanato-1H-indazole-1-carboxylate is unique due to the presence of the isocyanate group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.
Properties
IUPAC Name |
methyl 4-isocyanatoindazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c1-16-10(15)13-9-4-2-3-8(11-6-14)7(9)5-12-13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDMEIMFHDVWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC(=C2C=N1)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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